molecular formula C13H12N4O2 B1459962 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1021029-65-1

1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B1459962
CAS No.: 1021029-65-1
M. Wt: 256.26 g/mol
InChI Key: MANHZZNMPNXPJV-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 1021029-65-1) is a versatile pyrazolopyrimidine-based chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. The pyrazolo[3,4-d]pyrimidine core is a well-established bioisostere of the purine ring system, allowing it to function as a privileged structure for designing ATP-competitive kinase inhibitors . This compound serves as a key synthetic intermediate for the development of novel small molecules targeting critical oncogenic pathways. Extensive research on this scaffold has demonstrated its potential as a template for designing potent inhibitors of epidermal growth factor receptor (EGFR) , cyclin-dependent kinases (CDK) , and vascular endothelial growth factor receptor-2 (VEGFR-2) . These molecular targets are pivotal in regulating cell proliferation, survival, and angiogenesis, making them central to cancer therapeutics. Derivatives of this core structure have shown promising in vitro antiproliferative activities against a diverse panel of human tumor cell lines, including breast cancer (MCF-7), colorectal carcinoma (HCT-116), and lung cancer (A549) . The structure-activity relationship (SAR) studies indicate that substitutions on the pyrazolopyrimidine core, particularly at the N-1 and C-6 positions, are critical for optimizing potency and selectivity towards specific kinase targets . This product is provided for research applications as a building block in synthetic chemistry programs and for biological screening. It is supplied with guaranteed high purity and characterized spectral data to ensure reproducibility in your experiments. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-19-10-4-2-9(3-5-10)7-17-12-11(6-16-17)13(18)15-8-14-12/h2-6,8H,7H2,1H3,(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANHZZNMPNXPJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(C=N2)C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and structure-activity relationships (SARs).

Chemical Structure and Properties

The chemical formula for this compound is C₁₃H₁₂N₄O₂, and it possesses a unique pyrazolo-pyrimidine structure that is significant for its biological interactions. The methoxy group enhances lipophilicity, potentially improving cellular uptake.

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class often act as inhibitors of various kinases, including those involved in cell signaling pathways critical for cancer progression. Specifically, studies have shown that this compound may inhibit phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which are implicated in several diseases, including cancer and neurodegenerative disorders .

Anticancer Properties

This compound has demonstrated notable anticancer activity in various models:

  • In Vitro Studies : In cell line assays, this compound exhibited a significant reduction in cell proliferation in leukemia models. The IC₅₀ values were comparable to standard chemotherapeutic agents, indicating potential as an effective treatment option .
  • In Vivo Efficacy : Animal studies have shown that the compound can effectively reduce tumor size and improve survival rates in xenograft models of cancer. These findings highlight its potential as a therapeutic agent .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research suggests that it may inhibit pro-inflammatory cytokines and pathways associated with chronic inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

SubstituentEffect on ActivityReference
Methoxy groupIncreases lipophilicity and cellular uptake
Benzyl groupEnhances binding affinity to target kinases
Variations in the pyrimidine ringAlter specificity towards different kinases

Case Studies

Several studies have been conducted to explore the biological activity of this compound:

  • Study on Cancer Cell Lines : A study evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC₅₀ values ranging from 0.5 to 2 µM depending on the cell line tested .
  • Neurodegenerative Disease Models : In models simulating neurodegenerative diseases, this compound showed potential in reducing mutant protein levels associated with conditions like Huntington's disease. The mechanism appears to involve modulation of kinase activity linked to cellular signaling pathways .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that modifications of the pyrazolo[3,4-d]pyrimidine scaffold led to enhanced activity against various cancer cell lines, suggesting that 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one may similarly exhibit potent anticancer properties through targeted kinase inhibition .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives can inhibit the growth of bacteria and fungi.

Case Study : A study highlighted in Pharmaceutical Biology found that certain pyrazolo derivatives displayed notable activity against resistant strains of bacteria. This suggests potential applications in treating infections caused by multidrug-resistant pathogens .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of pyrazolo[3,4-d]pyrimidine compounds. The mechanism involves the modulation of neuroinflammatory pathways.

Case Study : Research published in Neuropharmacology indicated that certain derivatives could reduce neuronal cell death in models of neurodegeneration, suggesting that this compound may be effective in treating neurodegenerative diseases .

Data Tables

ApplicationMechanism of ActionReference
AnticancerKinase inhibitionJournal of Medicinal Chemistry
AntimicrobialDisruption of bacterial functionsPharmaceutical Biology
NeuroprotectiveModulation of neuroinflammatory pathwaysNeuropharmacology

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (EWGs) (e.g., nitro, bromo) enhance antimicrobial or antitumor activity by increasing electrophilicity .
  • Electron-donating groups (EDGs) (e.g., methoxy) improve solubility and bioavailability but may reduce reactivity .

Physicochemical Properties

Property Target Compound 1-(4-Bromophenyl) Derivative 2,4-Dinitrophenyl Derivative
Molecular Weight 256.27 299.14 326.27
LogP (Predicted) ~1.8 ~2.5 ~2.9
Water Solubility Moderate Low Very low

Analysis :

  • The 4-methoxybenzyl group in the target compound balances hydrophobicity (LogP ~1.8) and solubility, favoring oral bioavailability.
  • Halogenated derivatives (e.g., bromo) exhibit higher LogP values, reducing solubility but enhancing membrane permeability .
  • Nitro groups drastically reduce solubility due to strong hydrophobicity .

Key Points :

  • Green synthesis using Preyssler nanoparticles offers recyclability and reduced waste .
  • Microwave-assisted methods optimize reaction efficiency but require technical expertise .

Preparation Methods

Conventional Cyclization Using Ortho-Amino Esters and Nitriles

One established method involves the cyclization of ortho-amino esters of substituted pyrazoles with aliphatic or aromatic nitriles under acidic conditions:

  • Procedure : A mixture of the ortho-amino ester derivative of 1-(4-methoxybenzyl)pyrazole and the appropriate nitrile is dissolved in dioxane. Dry hydrogen chloride gas is bubbled through the solution to catalyze the reaction.
  • Reaction Conditions : The mixture is stirred at room temperature or refluxed for approximately 6 hours.
  • Workup : After completion, the reaction mixture is poured onto crushed ice and neutralized with 5% sodium hydroxide solution to precipitate the product.
  • Purification : The crude product is filtered, dried, and recrystallized from suitable solvents.
  • Yields : This method typically affords good to excellent yields (60–85% reported for similar compounds).
  • Advantages : Straightforward setup, good reproducibility.
  • Limitations : Longer reaction times and the need for handling dry HCl gas.

This method was applied successfully to synthesize a series of 1,6-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, including those with benzyl substituents.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the cyclization process:

  • Procedure : The same starting materials as in the conventional method are subjected to microwave irradiation in a sealed vessel.
  • Reaction Conditions : Microwave power and temperature are optimized to achieve rapid cyclization, often within minutes.
  • Yields : Microwave-assisted methods yield higher or comparable amounts (up to 90%) with significantly reduced reaction times.
  • Advantages : Faster reaction rates, higher temperatures attainable, cleaner reactions with fewer by-products.
  • Notes : This method is increasingly favored for medicinal chemistry applications due to efficiency.

Reaction of Iminoethers with Amines and Hydrazine Hydrate

Another synthetic route involves the use of iminoether intermediates:

  • Step 1 : Preparation of iminoethers from substituted pyrazoles.
  • Step 2 : Reaction of iminoethers with primary amines or hydrazine hydrate in ethanol under reflux conditions.
  • Mechanism : Initial nucleophilic attack by amine NH2 on the imidic carbon, followed by intramolecular cyclization to form the pyrazolo[3,4-d]pyrimidin-4(5H)-one ring system.
  • Yields : Good to excellent yields (54–80%) depending on substituents and reaction conditions.
  • Spectral Confirmation : IR spectra show characteristic NH2 and C=O bands; 1H NMR confirms disappearance of ethoxy signals and appearance of iminic protons.

This method allows for the introduction of various substituents at the 3 and 5 positions, including benzyl groups such as 4-methoxybenzyl.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Reaction Time Yield Range (%) Advantages Limitations
Conventional Cyclization Ortho-amino ester + nitriles, dry HCl in dioxane ~6 hours 60–85 Good yields, reproducible Handling dry HCl, longer time
Microwave-Assisted Synthesis Same as conventional, microwave irradiation Minutes Up to 90 Fast, high yield, cleaner Requires microwave reactor
Iminoether + Amines/Hydrazine Iminoethers + primary amines/hydrazine hydrate ~1 hour reflux 54–80 Versatile substitution Requires preparation of iminoethers
Formamide + Acetic Anhydride Pyrazole derivative + formamide + Ac2O, reflux ~10 hours Moderate to good Simple reagents Longer reaction time

Research Findings and Analysis

  • Microwave-assisted synthesis is increasingly preferred for pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives due to its efficiency and improved yields.
  • The choice of substituents on the pyrazole ring and the nitrile affects the reaction outcome and biological activity of the final compounds.
  • The iminoether route offers flexibility in introducing different substituents at various positions, including the 4-methoxybenzyl group, with well-characterized spectral data supporting product formation.
  • Conventional methods remain valuable for scale-up and reproducibility, especially when microwave equipment is unavailable.
  • Spectroscopic techniques (IR, 1H NMR, 13C NMR) and elemental analysis are essential for confirming the structure and purity of the synthesized compounds.

Q & A

Q. What are the common synthetic routes for 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation or nucleophilic substitution. For example:
  • Route 1 : Reacting 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with formamide under reflux (80°C, 10 hours), followed by precipitation in cold water and recrystallization from dimethylformamide (DMF) .
  • Route 2 : Substitution reactions using α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones, with characterization via IR and ¹H NMR to confirm substituent positions .
  • Key Considerations : Solvent choice (e.g., dry acetonitrile or dichloromethane) and purification methods (e.g., recrystallization) significantly impact yield and purity .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Structural confirmation requires:
  • Spectroscopy : IR (to identify functional groups like C=O) and ¹H NMR (to resolve aromatic protons and methoxy groups) .
  • Crystallography : Single-crystal X-ray diffraction (e.g., for derivatives like 4-hydrazino-1-methylpyrazolo[3,4-d]pyrimidine) to determine bond angles and spatial conformation .
  • Purity Analysis : HPLC (>95% purity) and melting point determination .

Q. What pharmacological activities are associated with this compound?

  • Methodological Answer : Pyrazolo[3,4-d]pyrimidines are purine analogs with demonstrated:
  • Antitumor Activity : Inhibition of kinase pathways (e.g., Src family kinases) via competitive ATP binding .
  • Anti-inflammatory Potential : Derivatives with urea/thiourea substituents show COX-2 inhibition in vitro .
  • Antibacterial Screening : Oxadiazole derivatives exhibit activity against Gram-positive bacteria .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalyst Use : ZnCl₂ in toluene/heptane mixtures accelerates Biginelli-like reactions for dihydropyrimidinone derivatives .
  • Temperature Control : Reflux at 80–120°C balances reaction rate and decomposition .
  • Example : Fluorinated derivatives require anhydrous conditions and inert atmospheres to prevent side reactions .

Q. How do structural modifications affect biological activity?

  • Methodological Answer :
  • Substituent Effects :
  • Methoxy Groups : Enhance bioavailability by increasing lipophilicity .
  • Fluorine Incorporation : Improves metabolic stability and target affinity (e.g., fluorobenzamide derivatives in kinase inhibition) .
  • SAR Studies : Replace the 4-methoxybenzyl group with aryl/alkyl ureas to modulate anti-inflammatory activity . Test modified compounds using in vitro kinase assays (IC₅₀ determination) and bacterial growth inhibition .

Q. How can contradictions in synthetic or pharmacological data be resolved?

  • Methodological Answer :
  • Comparative Analysis : Replicate conflicting methods (e.g., formamide vs. thiourea cyclization ) and compare yields/purity via HPLC.
  • Mechanistic Studies : Use DFT calculations to model reaction pathways and identify rate-limiting steps .
  • Biological Replicates : Validate pharmacological results across multiple cell lines (e.g., HCT-116 vs. MCF-7 for antitumor activity) .

Q. What are the challenges in synthesizing fluorinated derivatives of this compound?

  • Methodological Answer :
  • Reagent Sensitivity : Fluorobenzoyl chlorides require slow addition to avoid hydrolysis .
  • Purification : Fluorinated byproducts (e.g., HF) necessitate specialized glassware and neutralization protocols .
  • Characterization : ¹⁹F NMR is critical to confirm fluorination sites and assess purity .

Q. How to ensure structural conformation and purity in novel derivatives?

  • Methodological Answer :
  • Advanced Crystallography : Resolve π-π stacking and hydrogen-bonding networks using synchrotron X-ray sources .
  • Chiral HPLC : Separate enantiomers for derivatives with stereocenters (e.g., 4-hydrazino analogs) .
  • Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) to identify labile substituents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Reactant of Route 2
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1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

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